molecular formula C15H18N2O4S2 B7636360 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide

4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide

Cat. No. B7636360
M. Wt: 354.4 g/mol
InChI Key: VDIRFOLRTSMHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide, also known as DIPT or PPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DIPT is a sulfonamide derivative that contains two sulfonamide groups attached to a benzene ring, and it has been shown to possess a wide range of biological activities that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, as well as the disruption of cellular membranes. 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal function. In addition, 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been found to disrupt the structure of cellular membranes, leading to cell death.
Biochemical and Physiological Effects:
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In addition, 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been shown to possess antitumor activity, and has been found to inhibit the growth of several different types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide in laboratory experiments is its wide range of biological activities. 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been shown to possess antibacterial, antifungal, antitumor, and carbonic anhydrase inhibitory properties, making it a versatile compound for use in a variety of different experimental settings. However, one limitation of using 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide is its potential toxicity. 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been found to be cytotoxic at high concentrations, and caution should be exercised when working with this compound.

Future Directions

There are a number of future directions for research on 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide. One area of interest is the development of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide-based drugs for the treatment of bacterial and fungal infections. 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been shown to possess potent antibacterial and antifungal activity, and further research in this area could lead to the development of new and more effective treatments for these types of infections.
Another area of interest is the development of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide-based drugs for the treatment of cancer. 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been found to possess antitumor activity, and further research in this area could lead to the development of new and more effective cancer treatments.
Finally, further research is needed to fully understand the mechanism of action of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide. While it is believed to involve the inhibition of carbonic anhydrase and the disruption of cellular membranes, the exact details of how 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide exerts its biological effects are still not fully understood. Further research in this area could lead to a better understanding of the underlying mechanisms of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide's biological activity, and could potentially lead to the development of new and more effective drugs based on this compound.

Synthesis Methods

4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide can be synthesized by reacting 4-isopropylphenylamine with chlorosulfonic acid to form 4-N-(4-propan-2-ylphenyl)benzenesulfonamide, which can then be further reacted with sodium hydrosulfide to produce the final product, 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide.

Scientific Research Applications

4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. In addition, 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body.

properties

IUPAC Name

4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-11(2)12-3-5-13(6-4-12)17-23(20,21)15-9-7-14(8-10-15)22(16,18)19/h3-11,17H,1-2H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIRFOLRTSMHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide

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